
(2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine
Overview
Description
(2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral parts of several biologically active compounds, including nucleic acids, nucleotides, and corresponding nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine can be achieved through various synthetic routes. One efficient approach involves the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl₂(PPh₃)₂ and 0.5 M aqueous Na₂CO₃ in water at 80°C
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common due to its efficiency and scalability . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
(2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2,5-disubstituted pyrimidines, such as 2,5-dimethylpyrimidine and 2,5-dichloropyrimidine . These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets (2,4)-Dihydroxy-5-(3-methylsulfonylphenyl)pyrimidine apart is its unique combination of hydroxyl and methylsulfonyl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-(3-methylsulfonylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHATNYGVCQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198582 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[3-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-04-4 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[3-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261966-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[3-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine](/img/structure/B6385818.png)
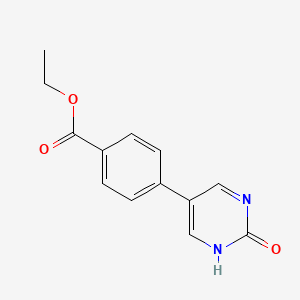
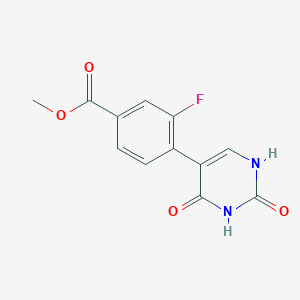
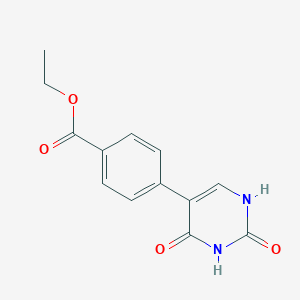
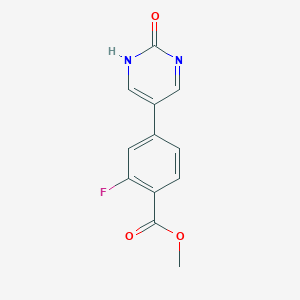
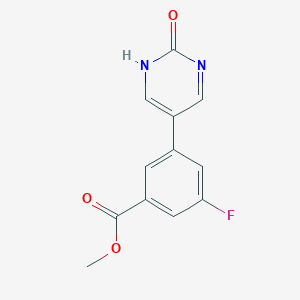
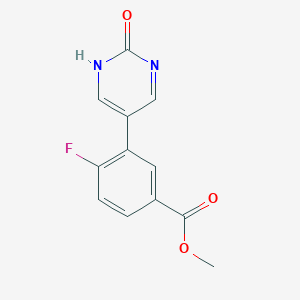

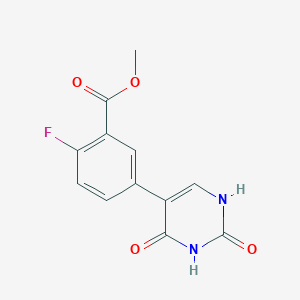
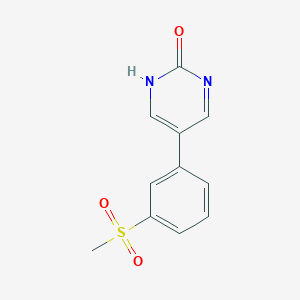
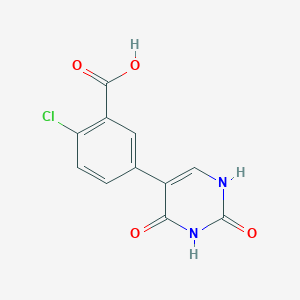
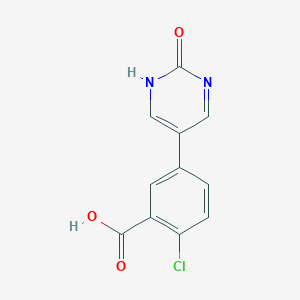

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-(2,4)-dihydroxypyrimidine](/img/structure/B6385931.png)
